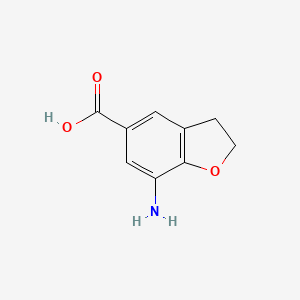
7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a chemical compound . It is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods . One of the most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
Chemical Reactions Analysis
Benzofuran compounds have been shown to have a wide array of biological activities, making them a privileged structure in the field of drug discovery . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 164.16, a density of 1.347±0.06 g/cm3 (Predicted), a melting point of 116-118°C, a boiling point of 340.5±31.0 °C (Predicted), a flash point of 144.317°C, and a vapor pressure of 0mmHg at 25°C .
Applications De Recherche Scientifique
Molecular Interactions and Supramolecular Assembly
The intramolecular hydrogen bonding and pi-pi interactions of benzofuran derivatives play a crucial role in the formation of supramolecular structures. The study by Titi and Goldberg (2009) on 1-benzofuran-2,3-dicarboxylic acid, a compound closely related to 7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid, demonstrates these interactions' significance in dictating the assembly and crystalline architecture of the compound. The compound forms flat, one-dimensional hydrogen-bonded chains and layered structures through pi-pi stacking, which is fundamental in understanding the molecular organization and potential applications in materials science (Titi & Goldberg, 2009).
Synthetic Applications and Biological Activity
Görlitzer, Kramer, and Boyle (2000) explored the synthesis of various derivatives from a benzofuran precursor, leading to compounds with notable antibacterial activities. This research underlines the synthetic versatility of benzofuran derivatives and their potential as scaffolds for developing new antimicrobial agents. The synthetic pathway involves Gould-Jacobs-reaction, highlighting the compound's role in facilitating the creation of pharmacologically relevant molecules (Görlitzer, Kramer, & Boyle, 2000).
Chemical Synthesis and Methodology Development
Shachan‐Tov and Frimer (2012) reported on the synthesis of benzofurans from dihydrocoumarins, providing insight into novel synthetic routes that could be applicable to this compound derivatives. This work contributes to the broader field of heterocyclic chemistry by offering efficient methods for constructing complex molecules with potential therapeutic applications (Shachan‐Tov & Frimer, 2012).
Computational Studies and Biological Implications
Sagaama et al. (2020) conducted computational studies on benzofuran-carboxylic acids derivatives, providing insights into their structural, electronic, and vibrational properties. Molecular docking analysis suggested these compounds could act as inhibitors against cancer and microbial diseases. Such research demonstrates the potential of this compound derivatives in drug design and development, leveraging computational tools to predict biological activity and optimize molecular properties for therapeutic use (Sagaama et al., 2020).
Safety and Hazards
When handling “7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid”, protective gloves and eyewear should be worn, and the operating environment should be well ventilated . Long-term exposure to this compound may have health effects, so exposure should be controlled and necessary safety measures should be taken .
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities, suggesting that they can induce significant molecular and cellular changes .
Analyse Biochimique
Biochemical Properties
They have been found to exhibit various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
Benzofuran derivatives have been reported to have significant effects on various types of cells and cellular processes . For instance, they have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran compounds have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Benzofuran compounds have been studied for their subcellular localization and any effects on their activity or function .
Propriétés
IUPAC Name |
7-amino-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMDVMQFJHJUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781722-45-9 |
Source


|
| Record name | 7-amino-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
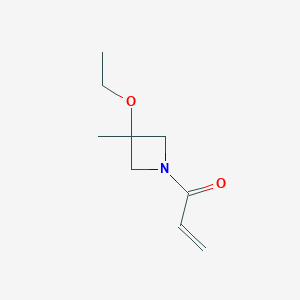
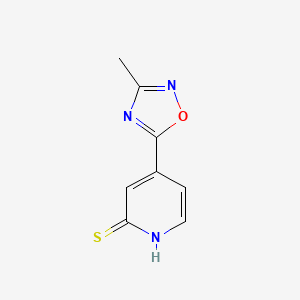
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)
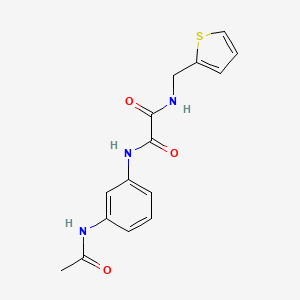

![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)

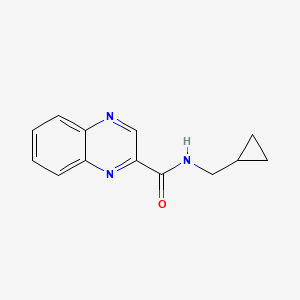
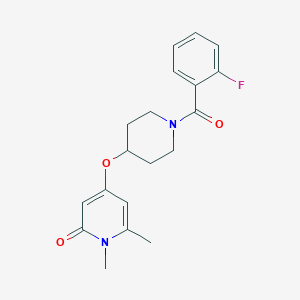
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)
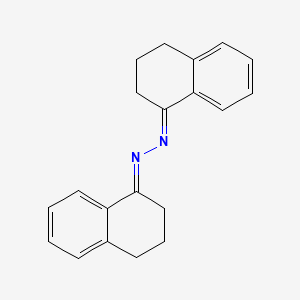
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2616839.png)
![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide](/img/structure/B2616840.png)
